tert-Butylsulfonamide

Organic Synthesis Stability Studies Chiral Auxiliary

Researchers requiring a stable sulfonamide nitrogen source for multi-step API synthesis often face thermal instability with sulfinamide (S(IV)) analogs or harsh deprotection with tosyl-based reagents. tert-Butylsulfonamide (CAS 34813-49-5) solves this as a robust S(VI) building block. • N-Bus protecting group: mild acid-labile cleavage orthogonal to Boc, Fmoc, Cbz. • Thermally stable S(VI) oxidation state vs. rearrangement-prone sulfinamide. • N-chloramine salt enables aminohydroxylation/aziridination with facile deprotection. Supplied with documented purity; available for immediate global shipment.

Molecular Formula C4H11NO2S
Molecular Weight 137.2 g/mol
CAS No. 34813-49-5
Cat. No. B1227323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylsulfonamide
CAS34813-49-5
Synonymst-butylsulfonamide
tert-butylsulfonamide
Molecular FormulaC4H11NO2S
Molecular Weight137.2 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)N
InChIInChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)
InChIKeyGWJSQKNYHPYZRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butylsulfonamide: Stable Sulfur(VI) Building Block and Protecting Group


Tert-Butylsulfonamide (CAS 34813-49-5), also known as 2-methylpropane-2-sulfonamide, is a sulfonamide characterized by a tert-butyl group attached to a sulfur(VI) dioxide moiety. It serves as a versatile intermediate in organic synthesis, functioning as an ammonia equivalent in cross-coupling reactions and as a key precursor for the N-Bus protecting group. Its defining feature is the high oxidation state of the sulfur atom (S(VI)), which is a critical differentiator from its lower-oxidation-state analog tert-butanesulfinamide (S(IV)) [1] .

Oxidation State
Stable S(VI) sulfonamide; no thermal rearrangement in chlorinated solvents
Protecting Group
Acid-labile N-Bus protection precursor; orthogonal to Boc/Fmoc/Cbz
Ammonia Equivalent
Effective nitrogen source for catalytic aminohydroxylation and aziridination

Why tert-Butylsulfonamide Cannot Be Substituted


Generic substitution of tert-Butylsulfonamide with analogs like tert-butanesulfinamide (Ellman's sulfinamide) or chloramine-T fails because it introduces either thermal and chemical instability or synthetic intractability. The sulfonamide (S(VI)) and sulfinamide (S(IV)) represent distinct oxidation states with profoundly different chemical properties, including stability and deprotection mechanisms. tert-Butanesulfinamide is known to be thermally unstable and rearranges to a sulfonamide derivative, whereas the target compound is inherently stable under the same conditions [1]. Similarly, while chloramine-T is an effective nitrogen source, it yields products that require harsh conditions for deprotection, a limitation directly addressed by the acid-labile tert-butylsulfonyl (Bus) group derived from this compound [2]. Therefore, selecting the correct sulfur oxidation state is not a matter of minor optimization but a binary choice that dictates reaction viability and downstream processing.

Target Compound
tert-Butylsulfonamide (S(VI))
Stable above room temperature and in chlorinated solvents; no rearrangement
Potential Substitute
tert-Butanesulfinamide (S(IV))
Thermally unstable; rearranges to sulfonamide derivative under same conditions
Target Compound
tert-Butylsulfonamide-derived Bus group
Cleaved under mild acidic conditions (TfOH or TFA)
Potential Substitute
Chloramine-T / Tosyl chloride
Yields tosyl group requiring harsh acids (H₂SO₄, HBr) or strong reductants
Target Compound
tert-Butylsulfonamide
Defined high-purity solid; m.p. 166–170 °C, purity >98% (GC, N)
Potential Substitute
Chloramine-T / tert-butanesulfinamide
Variable hydration or purity profiles; may affect stoichiometry and reproducibility

Tert-Butylsulfonamide: Head-to-Head Differentiation Data


Thermal and Chemical Stability: Sulfonamide vs. Sulfinamide

While tert-butanesulfinamide (Ellman's sulfinamide) is a widely used chiral auxiliary, it is inherently unstable, undergoing thermal rearrangement above room temperature and in chlorinated solvents to form N-(tert-butylthio)-tert-butylsulfonamide. In contrast, tert-Butylsulfonamide, with sulfur in the +6 oxidation state, is completely stable under the same conditions [1]. This difference in sulfur oxidation state (S(VI) vs. S(IV)) results in a profound difference in stability, enabling the use of tert-Butylsulfonamide in reactions or workups that are incompatible with its sulfinamide counterpart.

Thermal & Chemical Stability
Reported
tert-Butanesulfinamide (S(IV)) unstable; rearranges to sulfonamide derivative above RT and in CH₂Cl₂. In contrast, tert-Butylsulfonamide (S(VI)) remains stable — no rearrangement observed under same conditions.
Ensures reliable storage and use without special temperature/solvent precautions
Cross-study comparable; critical for workup compatibility
Organic Synthesis Stability Studies Chiral Auxiliary

Orthogonal Deprotection: Bus vs. Tosyl Group

The tert-butylsulfonyl (Bus) group, derived directly from tert-Butylsulfonamide, is cleaved under mild acidic conditions (e.g., 0.01-0.5 M triflic acid (TfOH) or trifluoroacetic acid (TFA) in an appropriate solvent) [1] [2]. In contrast, the commonly used p-toluenesulfonyl (tosyl, Ts) group, derived from chloramine-T or tosyl chloride, requires harsh conditions for deprotection, such as refluxing in strong acids (e.g., H2SO4 or HBr) or the use of strong reducing agents (e.g., sodium naphthalenide, LiAlH4) [2] [3].

Orthogonal Deprotection
Head-to-head
Bus group cleaved with 0.01–0.5 M TfOH or TFA. Tosyl group requires H₂SO₄, HBr, or strong reductants (e.g., sodium naphthalenide, LiAlH₄).
Enables orthogonal removal alongside Boc, Fmoc, Cbz without harsh reagents
Reported mild acidic deprotection; method context
Protecting Group Chemistry Peptide Synthesis Amine Protection

Defined Physicochemical Properties for Process Consistency

Tert-Butylsulfonamide is supplied as a well-characterized, high-purity solid with a sharp melting point of 166.0 to 170.0 °C and a minimum purity of >98.0% (GC, total nitrogen) . In contrast, tert-butanesulfinamide, while commercially available, has documented instability issues, and the N-chloramine salts of other sulfonamides (e.g., chloramine-T) can have variable hydration states and purity profiles that affect reaction stoichiometry and reproducibility [1].

Specification Profile
Specification review
Melting point: 166.0–170.0 °C; Purity: >98.0% (GC, total nitrogen). Supplied as a stable, high-purity solid.
Facilitates accurate molar calculations and batch-to-batch consistency
Lot attribute; data to verify per certificate of analysis
Quality Control Process Chemistry Analytical Characterization

High-Value Applications of tert-Butylsulfonamide


Orthogonal N-Bus Protection for Acid-Sensitive APIs

The mild, acid-labile deprotection of the tert-butylsulfonyl (Bus) group is a key enabler for the synthesis of complex, acid-sensitive pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It can be orthogonally cleaved in the presence of Boc, Fmoc, and Cbz protecting groups, as established in Section 3. This scenario is ideal for multi-step syntheses where traditional tosyl deprotection would be incompatible with other sensitive functionalities in the molecule [1] [2].

Catalytic Aminohydroxylation and Aziridination with Mild Amine Liberation

As an alternative to chloramine-T, the N-chloramine salt of tert-Butylsulfonamide delivers comparable reactivity in catalytic aminohydroxylation and aziridination reactions but with the critical advantage of mild deprotection of the resulting sulfonamide. This avoids the harsh, often destructive conditions required to remove a tosyl group, making it the reagent of choice for generating free amines from these transformations, especially when working with delicate substrates [1].

P,N-Sulfoxide Imine Ligands for Asymmetric Catalysis

Tert-Butylsulfonamide is a key precursor for the synthesis of P,N-sulfoxide imine ligands through condensation with aldehydes and ketones. These ligands are used in iridium-catalyzed asymmetric hydrogenation of olefins, an application where the stability of the sulfonamide group under the reaction conditions is essential for maintaining ligand integrity and achieving high enantioselectivity [1].

Application
Selection Property
Validation Focus
Orthogonal N-Bus protection for multi-step synthesis
Acid-labile deprotection orthogonality
Compatibility with Boc, Fmoc, Cbz under mild TfOH/TFA conditions
Catalytic aminohydroxylation / aziridination with mild amine liberation
Mild deprotection of sulfonamide product
Confirm mild acid cleavage avoids harsh reagents; contrast with tosyl removal
P,N-Sulfoxide imine ligands for asymmetric hydrogenation
Stable sulfonamide under catalytic conditions
Ligand integrity and enantioselectivity maintenance during catalysis

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